PPARδ Transactivation Potency: L-783483 Demonstrates ~100-Fold Superior Activity Relative to Structurally Related Benzofuran Analog L-165041
In a direct head-to-head comparison using a cell-based PPARβ (PPARδ) transactivation assay, L-783483 activated PPARδ with an EC50 of approximately 5 nM, whereas the structurally related benzofuran-based analog L-165041 required an EC50 of approximately 500 nM (0.5 μM) to achieve equivalent receptor activation [1]. This 100-fold difference in potency is attributed to the benzisoxazole core of L-783483, which provides superior ligand-binding domain complementarity relative to the benzofuran scaffold of L-165041. Notably, both compounds share a common 3-chloro-phenylacetic acid pharmacophore and propylsulfanyl linker, isolating the heterocyclic core as the critical potency determinant [2].
| Evidence Dimension | PPARδ transactivation potency (EC50) |
|---|---|
| Target Compound Data | ~5 nM |
| Comparator Or Baseline | L-165041: ~500 nM (0.5 μM) |
| Quantified Difference | ~100-fold higher potency for L-783483 |
| Conditions | Cell-based PPARβ transactivation assay; HT-22 cell system |
Why This Matters
Procurement of L-783483 enables lower working concentrations (nanomolar range) in cell-based assays, reducing solvent exposure artifacts and improving signal-to-noise ratios compared to L-165041, which requires near-micromolar concentrations for equivalent target engagement.
- [1] Aoun, P., et al. (2003). Neuroprotective effects of PPARγ agonists against oxidative insults in HT-22 cells. European Journal of Pharmacology, 472(1–2), 65–71. View Source
- [2] Berger, J., et al. (1999). Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects. Journal of Biological Chemistry, 274(10), 6718–6725. View Source
